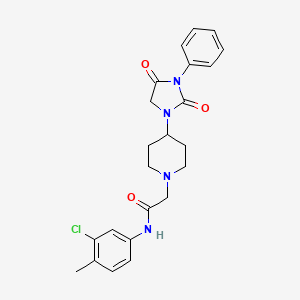
(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide" is a type of Schiff base, which is a subclass of organic compounds typically characterized by a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are known for their wide range of applications in various fields such as medicinal chemistry, coordination chemistry, and as ligands in various chemical reactions.
Synthesis Analysis
Schiff bases like the one described are generally synthesized through a condensation reaction between an amine and an aldehyde or ketone. In the context of the provided papers, similar compounds have been synthesized using different aldehydes and sulfonamide derivatives. For instance, a compound was synthesized from pyridine-4-carboxaldehyde and sulfadiazine, characterized using various spectroscopic techniques, and its structure was confirmed through computational studies . Another research synthesized a Schiff base by condensing a methoxybenzaldehyde derivative with a sulfonamide, which was then characterized by FT-IR, FT-Raman, and computational studies . These methods are indicative of the general approach that might be used to synthesize the compound .
Molecular Structure Analysis
The molecular structure of Schiff bases is often confirmed using spectroscopic methods such as FTIR, NMR, and UV-Visible spectroscopy, as well as single-crystal X-ray diffraction techniques . Computational methods, particularly Density Functional Theory (DFT), are also employed to predict and confirm the molecular geometry and electronic structure . These studies provide insights into the bond lengths, angles, and overall conformation of the molecule, which are crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
Schiff bases can participate in various chemical reactions, primarily due to their azomethine (C=N) group. They can act as ligands, coordinating to metal ions to form complexes, as seen in the synthesis of a molybdenum complex with a Schiff base ligand . The reactivity of these compounds can also be influenced by the presence of substituents on the phenyl rings, which can affect the electron density and stability of the azomethine group.
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For example, the solubility of a Schiff base complex in various solvents was reported, which is important for its potential applications . Theoretical calculations, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, provide additional information on the pharmacokinetic properties of these compounds . Nonlinear optical (NLO) properties are also of interest, as some Schiff bases exhibit significant hyperpolarizability, making them candidates for materials in nonlinear optics .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c21-26(23,24)20-12-8-18(9-13-20)22-14-16-6-10-19(11-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYKDXCWLZFTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)
![3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3020287.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3020288.png)
![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-(4-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020291.png)
![3,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3020292.png)


![2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B3020295.png)
![2-Oxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyridine-3-carboxamide](/img/structure/B3020297.png)

![[3-(4-methylphenyl)-5-[(E)-morpholin-4-ylmethylideneamino]imidazol-4-yl]-phenylmethanone](/img/structure/B3020303.png)

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020305.png)